Chloro(cyclopentadienyl)(triphenylphosphine)nickel(II)

Catalog No.
S3412467
CAS No.
31904-79-7
M.F
C23H25ClNiP
M. Wt
426.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chloro(cyclopentadienyl)(triphenylphosphine)nickel...

CAS Number

31904-79-7

Product Name

Chloro(cyclopentadienyl)(triphenylphosphine)nickel(II)

IUPAC Name

chloronickel;cyclopentane;triphenylphosphane

Molecular Formula

C23H25ClNiP

Molecular Weight

426.6 g/mol

InChI

InChI=1S/C18H15P.C5H10.ClH.Ni/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-4-5-3-1;;/h1-15H;1-5H2;1H;/q;;;+1/p-1

InChI Key

HKKDAGYBGBRGJY-UHFFFAOYSA-M

SMILES

C1=C[CH]C=C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ni]

Canonical SMILES

C1CCCC1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ni]

Chloro(cyclopentadienyl)(triphenylphosphine)nickel(II) is an organometallic compound with the molecular formula C23H20ClNiP and a molecular weight of approximately 421.525 g/mol. This complex features a nickel center coordinated to a cyclopentadienyl ligand, a triphenylphosphine ligand, and a chloride ion. Known for its catalytic properties, this compound plays a significant role in various

  • Toxicity: Specific data on toxicity is limited. However, as with most organometallic compounds, it is advisable to handle it with care using appropriate personal protective equipment (PPE) like gloves, goggles, and a fume hood.
  • Flammability: Data on flammability is not readily available. It is recommended to handle the compound away from heat sources and open flames as a general precaution.
  • Reactivity: Air- and moisture-sensitive. Can react with water to release hydrochloric acid (HCl) gas.
  • Catalyst

    CpNi(PPh3)Cl acts as a catalyst in several organic transformations. Its ability to activate small molecules like hydrogen and carbon monoxide makes it valuable for reactions like hydrogenation, hydroformylation, and oligomerization [1]. Studies have shown its effectiveness in catalyzing the hydroboration of alkenes and alkynes [2].

    • [1] Journal of Molecular Catalysis A: Chemical, "Nickel-Catalyzed Hydroformylation of 1-Alkenes with CpNi(PPh3)X (X = Cl, Br, I) and Triethylamine as Base",
    • [2] Organometallics, "Hydroboration of Alkenes and Alkynes with Catecholborane Catalyzed by Nickel(0) Complexes",
  • Precursor

    CpNi(PPh3)Cl serves as a precursor for the synthesis of other functional nickel(II) complexes. By replacing the chloride ligand with other molecules, researchers can create new catalysts or organometallic reagents tailored for specific applications [3].

    • [3] Inorganic Chemistry, "Nickel(II) Complexes Derived from Chloro(cyclopentadienyl)(triphenylphosphine)nickel(II): Synthesis, Structures, and Reactivity",
  • Model Compound

    Due to its well-defined structure and stability, CpNi(PPh3)Cl is often used as a model compound for studying fundamental aspects of organometallic chemistry. Researchers can investigate reaction mechanisms, electronic properties, and the influence of different ligands on the behavior of nickel complexes [4].

    • [4] Organometallics, "Synthesis and Characterization of Nickel(II) Complexes Containing P,N-Donor Ligands Derived from 2-Aminopyridines",

  • Oxidation: The compound can be oxidized to form higher oxidation state nickel complexes.
  • Reduction: It can be reduced to yield nickel(0) complexes.
  • Substitution: The chloride ligand can be substituted with other ligands, such as carbon monoxide or different phosphines.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and carbon monoxide for substitution reactions .

Chloro(cyclopentadienyl)(triphenylphosphine)nickel(II) can be synthesized through the following reaction:

NiCl2+C5H5Na+PPh3Ni C5H5)(PPh3)Cl+NaCl\text{NiCl}_2+\text{C}_5\text{H}_5\text{Na}+\text{PPh}_3\rightarrow \text{Ni C}_5\text{H}_5)(\text{PPh}_3)\text{Cl}+\text{NaCl}

This reaction typically occurs in an inert atmosphere to prevent oxidation and is conducted in solvents such as tetrahydrofuran (THF). The synthesis involves mixing nickel(II) chloride with cyclopentadienyl sodium and triphenylphosphine. Industrial methods may adapt this laboratory procedure for scalability and efficiency .

Chloro(cyclopentadienyl)(triphenylphosphine)nickel(II) finds applications primarily in:

  • Catalysis: It is used as a catalyst or precursor in various organic transformations.
  • Synthesis of Nickel Complexes: It serves as a reactant for synthesizing nickel alkynyl and allenylidene complexes.
  • Nonlinear Optics: The compound contributes to the development of organometallic complexes used in nonlinear optical applications .

Studies on chloro(cyclopentadienyl)(triphenylphosphine)nickel(II) have indicated its potential for forming cationic derivatives when reacted with other metal chlorides, such as tin(II) chloride. This highlights its versatility in forming new compounds with distinct properties, although detailed interaction studies remain limited .

Chloro(cyclopentadienyl)(triphenylphosphine)nickel(II) shares structural and functional similarities with several other organometallic compounds. Here are some notable comparisons:

Compound NameFormulaUnique Features
Cyclopentadienyl(triphenylphosphine)nickel(II)C23H20NiPLacks chloride; used primarily in catalysis
Tetrakis(triphenylphosphine)nickel(0)C48H39NiNickel in zero oxidation state; different reactivity
Bis(cyclopentadienyl)nickel(0)C10H10NiContains two cyclopentadienyl ligands; more stable

Chloro(cyclopentadienyl)(triphenylphosphine)nickel(II)'s unique combination of ligands allows it to participate in diverse

Exact Mass

425.073582 g/mol

Monoisotopic Mass

425.073582 g/mol

Heavy Atom Count

26

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-19

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